

# Spectroscopic Profile of 2-Amino-4-isopropylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4-isopropylphenol

Cat. No.: B1269349

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for **2-Amino-4-isopropylphenol** (CAS No: 3280-68-0). Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data, comparative data from analogous structures, and detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

## Compound Identification

Property	Value
IUPAC Name	2-amino-4-propan-2-ylphenol
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO
Molecular Weight	151.21 g/mol
CAS Number	3280-68-0

## Spectroscopic Data

While experimental spectra for **2-Amino-4-isopropylphenol** are not readily available in public databases, the following sections provide predicted data and expected spectral characteristics

based on the analysis of structurally similar compounds.

## Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios ( $m/z$ ) for various adducts of **2-Amino-4-isopropylphenol** are presented below.

Table 1: Predicted Mass Spectrometry Data for **2-Amino-4-isopropylphenol**

Adduct	Predicted $m/z$
$[M+H]^+$	152.1070
$[M+Na]^+$	174.0889
$[M+K]^+$	190.0629
$[M+NH_4]^+$	169.1335
$[M-H]^-$	150.0924
$[M+HCOO]^-$	196.0979
$[M+CH_3COO]^-$	210.1136

Data is predicted and sourced from computational models.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for **2-Amino-4-isopropylphenol** is unavailable, expected chemical shifts can be estimated by examining related compounds such as 2-aminophenol and 4-aminophenol.

Table 2: Expected  $^1H$  NMR Chemical Shifts for **2-Amino-4-isopropylphenol**

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic H (3 positions)	6.5 - 7.0	m	3H
-OH	8.5 - 9.5 (broad)	s	1H
-NH <sub>2</sub>	4.0 - 5.0 (broad)	s	2H
-CH (isopropyl)	2.8 - 3.2	sept	1H
-CH <sub>3</sub> (isopropyl)	1.1 - 1.3	d	6H

Note: Chemical shifts are estimations and can be influenced by solvent and concentration.

Table 3: Expected <sup>13</sup>C NMR Chemical Shifts for **2-Amino-4-isopropylphenol**

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Aromatic C-OH	145 - 155
Aromatic C-NH <sub>2</sub>	135 - 145
Aromatic C-H	115 - 125
Aromatic C-isopropyl	130 - 140
-CH (isopropyl)	30 - 35
-CH <sub>3</sub> (isopropyl)	20 - 25

Note: These are estimated ranges based on analogous compounds.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for **2-Amino-4-isopropylphenol** are listed below, based on the characteristic frequencies for phenols and aromatic amines.[\[1\]](#)[\[2\]](#)

Table 4: Expected IR Absorption Bands for **2-Amino-4-isopropylphenol**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (phenol)	3200 - 3600	Strong, Broad
N-H stretch (amine)	3300 - 3500	Medium (two bands)
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C stretch (aromatic)	1500 - 1600	Medium to Strong
C-N stretch (aromatic amine)	1250 - 1360	Strong
C-O stretch (phenol)	1180 - 1260	Strong

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **2-Amino-4-isopropylphenol**.

### Mass Spectrometry (Electrospray Ionization - ESI)

- **Sample Preparation:** Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).<sup>[3]</sup> Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.<sup>[3]</sup>
- **Instrumentation:** Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Analysis:** Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
- **Data Acquisition:** Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.
- **Calibration:** Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.[4]
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the probe to optimize the magnetic field homogeneity.
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

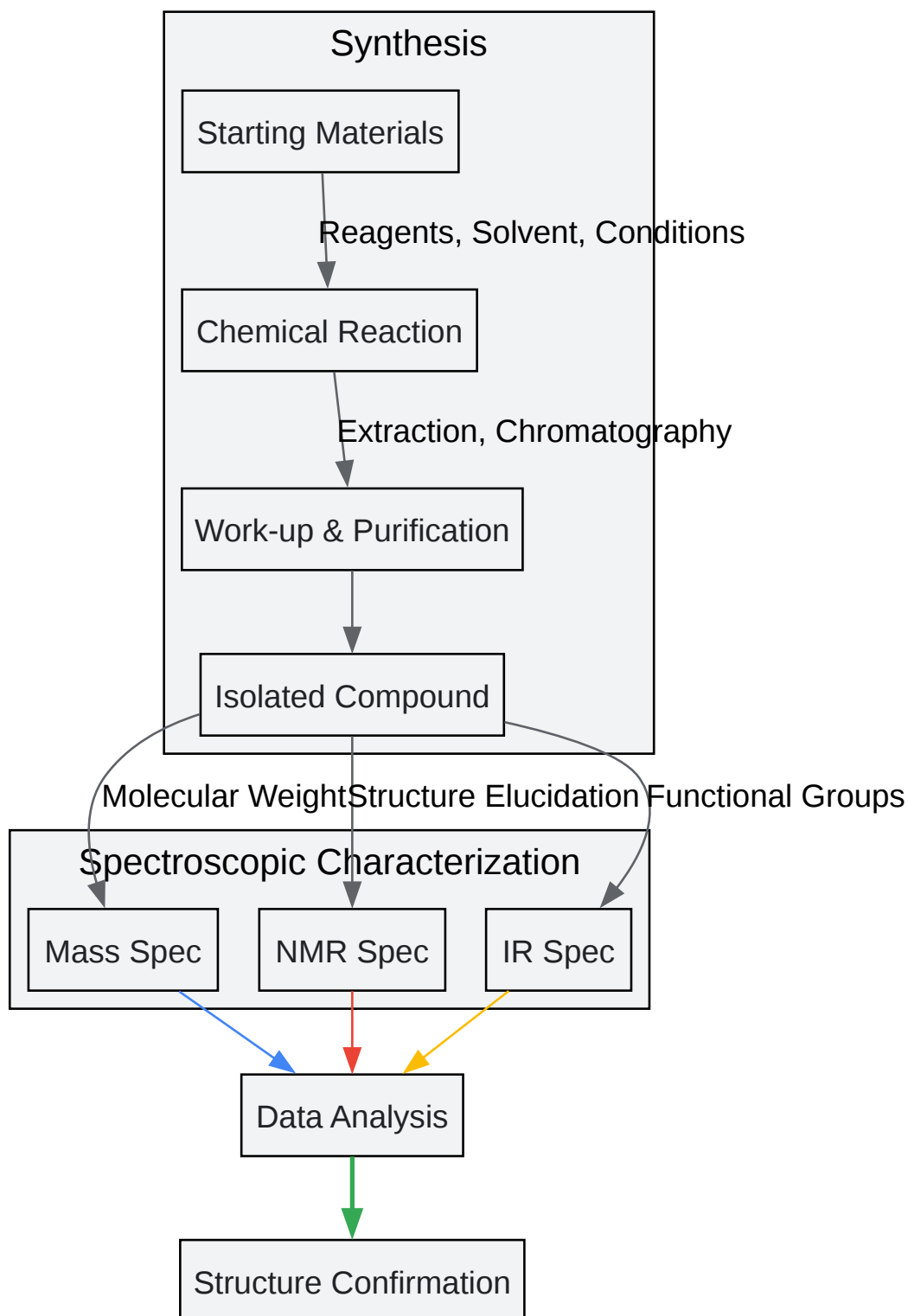
- Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Analysis:** Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.
- **Data Acquisition:** Acquire the spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

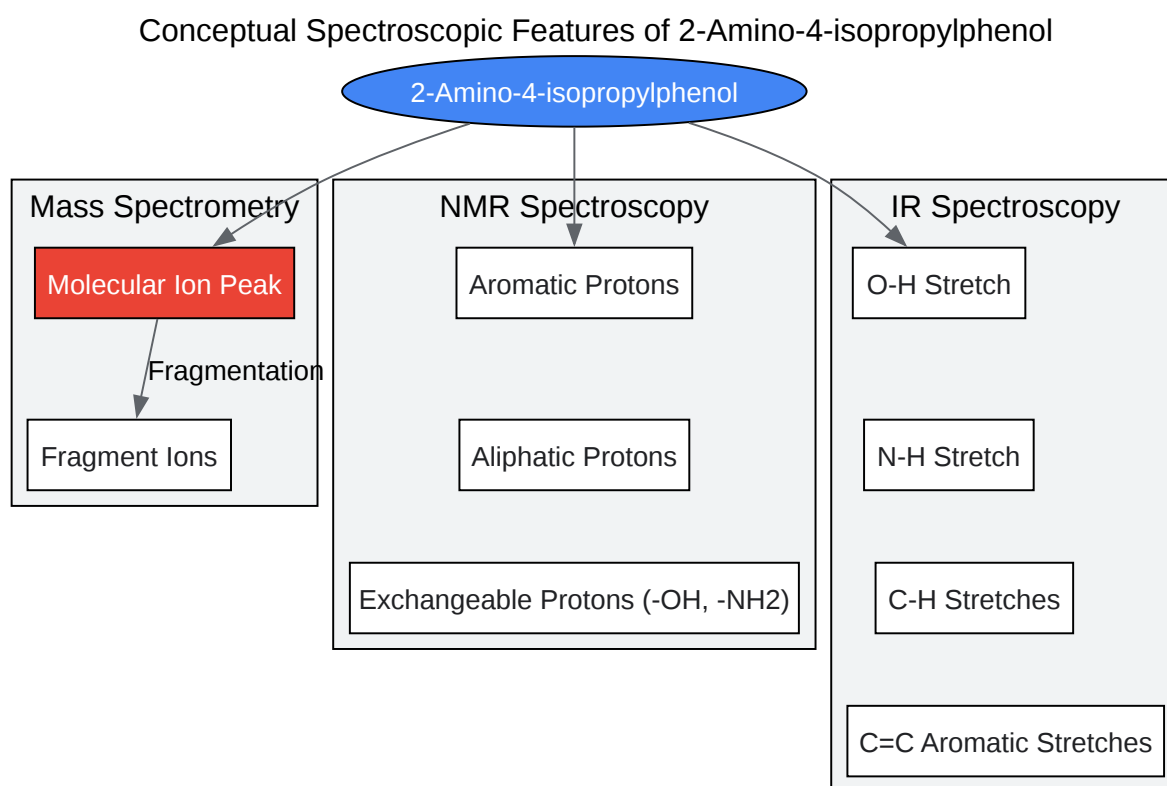
## Visualizations

The following diagrams illustrate a typical workflow for the synthesis and spectroscopic characterization of a novel small molecule and a conceptual diagram of the expected spectroscopic features.

## Experimental Workflow for Synthesis and Characterization

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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small molecule.



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Caption: A conceptual diagram illustrating the key features expected in the spectra of **2-Amino-4-isopropylphenol**.

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